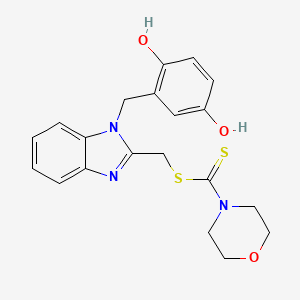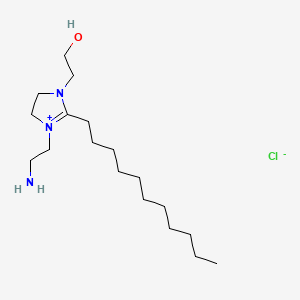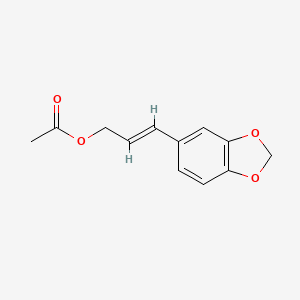
3'-Acetoxyisosafrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Acetoxyisosafrole is an organic compound with the molecular formula C12H12O4. It is a derivative of isosafrole, which is a naturally occurring compound found in various essential oils. The structure of 3’-Acetoxyisosafrole includes an acetoxy group attached to the isosafrole backbone, making it a unique compound with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Acetoxyisosafrole typically involves the acetylation of isosafrole. One common method is the reaction of isosafrole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of 3’-Acetoxyisosafrole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
3’-Acetoxyisosafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3’-Acetoxyisosafrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Acetoxyisosafrole involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can lead to changes in cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 1’-Acetoxysafrole
- 3’-Bromoisosafrole
- 3’-Methylmercaptoisosafrole
- 1’-Methoxysafrole
Uniqueness
3’-Acetoxyisosafrole is unique due to its specific acetoxy group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications .
Properties
CAS No. |
42461-91-6 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2-5,7H,6,8H2,1H3/b3-2+ |
InChI Key |
OILKJWNFGXIFBT-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=O)OCC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


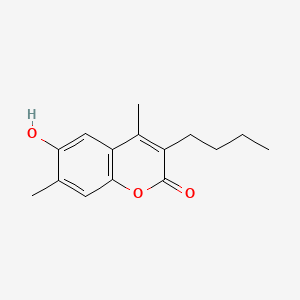
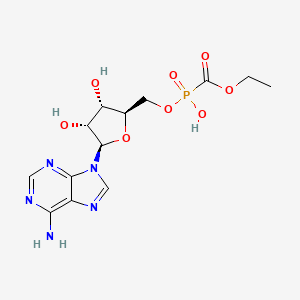
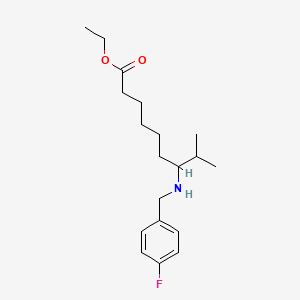


![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
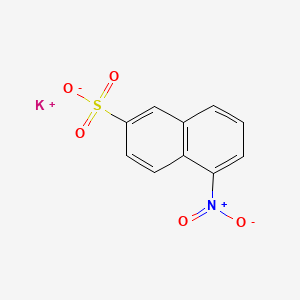
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
